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Cat. No.: S548045

Quizartinib (marketed as Vanflyta) is an oral, highly potent, and selective second-generation FMS-like
tyrosine kinase 3 (FLT3) inhibitor. It is approved for the treatment of adult patients with newly diagnosed
acute myeloid leukemia (AML) that is FLT3 internal tandem duplication (ITD)-positive [1] [2]. Its
therapeutic action comes from inhibiting the constitutively active FLT3 receptor, which blocks downstream
signaling pathways like MAPK/ERK, PI3K/AKT, and STATS, thereby suppressing leukemic cell

proliferation and survival [2].

A critical aspect of quizartinib's clinical profile is its metabolism, primarily mediated by the cytochrome
P450 3A4 (CYP3A4) enzyme. CYP3A4 is the most abundant CYP enzyme in the human liver and intestine
and is responsible for metabolizing over half of all administered drugs [3]. For quizartinib, CYP3A4-
mediated oxidation is the major metabolic pathway, leading to the formation of its primary active metabolite,
AC886 [1] [4]. Understanding this pathway is essential for predicting drug-drug interactions (DDIs),
managing toxicity (particularly QT interval prolongation), and optimizing dosing regimens in patients,

especially those receiving concomitant CYP3A4-modulating therapies [4] [5].

Quizartinib CYP3A4 Metabolism Pathway

The following diagram illustrates the primary metabolic pathway of quizartinib, highlighting the key role of
CYP3A4.
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Diagram 1: Quizartinib is primarily metabolized by CYP3A4 to its major active metabolite AC886, which is

further processed by the same enzyme into inactive metabolites for elimination.

The metabolic fate of quizartinib involves several key steps [1] [4]:

¢ Primary Metabolism: Quizartinib is primarily metabolized via oxidation by the CYP3A4/5 enzymes.

¢ Formation of AC886: This process results in the formation of AC886, a major mono-oxidative
metabolite. AC886 is biologically active and demonstrates comparable FLT3 binding affinity to the
parent drug, contributing to the overall therapeutic effect [1] [4].

e Secondary Metabolism: The metabolite AC886 is itself a substrate for CYP3A4/5 and undergoes
further metabolism by the same enzyme [4].

¢ Elimination: Following a single radiolabeled dose, 76.3% of the total radioactivity was recovered
in feces (with only 4% as unchanged quizartinib) and 1.64% in urine, indicating fecal excretion is the
primary route of elimination [1].

Quantitative Pharmacokinetic Data
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The table below summarizes key pharmacokinetic parameters for quizartinib and its active metabolite

AC886, which are critical for understanding drug exposure and half-life.

Table 1: Key Pharmacokinetic Parameters of Quizartinib and its Metabolite AC886 [1]

Parameter

Quizartinib

AC886 (Active
Metabolite)

Primary Metabolizing Enzyme

Time to Peak (T~max~), median

Apparent Half-life (t~1/2~), mean
(SD)

Apparent Clearance

Protein Binding

Route of Elimination

Absolute Bioavailability

CYP3A4/5

~4 hours (fasted)

81 hours (x73)

2.23 L/h (in healthy subjects)

>99%

Feces (76.3%, 4% unchanged); Urine
(1.64%)

71% (£7%)

CYP3A4/5

~5-6 hours (fasted)

136 hours (x113)

Not specified

>99%

Part of fecal
radioactivity

Not applicable

The long and variable half-lives of both quizartinib and AC886 lead to significant drug accumulation upon

repeated dosing. This accumulation factor, coupled with the fact that both parent and metabolite are potent

inhibitors of the cardiac potassium channel I~Ks~, underpins the significant risk of QTc interval

prolongation [1] [5].

Drug-Drug Interactions & Clinical Management

Concomitant use of quizartinib with strong CYP3A inhibitors significantly increases systemic exposure. The

table below summarizes the results of a dedicated DDI study and the recommended dose adjustments.

Table 2: Effect of CYP3A Inhibitors on Quizartinib Pharmacokinetics and Dose Management [4] [5]
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Concomitant Inhibitor Effect on Quizartinib Recommended Quizartinib
Drug Strength Exposure (vs. alone) Dose Adjustment

| Ketoconazole | Strong | C~max~: 1117% AUC~inf~: 1194% | Reduce daily dose by 50% (e.g., 53 mg —
26.5 mg; 354 mg — 17.7 mg) | | Fluconazole | Moderate | C~max~: 1111% AUC~inf~: 1120% | No
adjustment needed. | | Itraconazole | Strong | Not studied, but effect expected to be similar to ketoconazole. |

Apply dose reduction as for strong inhibitors. |

The clinical DDI study was a randomized, open-label, parallel-group study in healthy subjects [4]. The key

methodology was:

¢ Subjects: 93 healthy adults.

e Design: Subjects were randomized to receive either ketoconazole (200 mg twice daily), fluconazole
(200 mg twice daily), or quizartinib alone.

e Dosing: The inhibitors were administered on Days 1-28 to achieve steady-state inhibition. A single 30
mg dose of quizartinib (26.5 mg free base) was given on Day 8.

¢ PK Analysis: Blood samples were collected for pharmacokinetic analysis of quizartinib and AC886.
Geometric mean ratios (GMRs) and 90% confidence intervals (Cls) for C~max~ and AUC were
calculated to quantify the interaction.

This study concluded that coadministration with a strong CYP3A inhibitor necessitates a dose reduction,
but no adjustment is needed with moderate or weak inhibitors [4]. This guidance is directly incorporated into

the official prescribing information [5].

Clinical Implications and Toxicity Considerations

The CYP3A4 metabolism pathway of quizartinib has direct and critical clinical implications.

e QTc Prolongation Risk: The increased exposure from CYP3A4 inhibition heightens the risk of
concentration-dependent QTc prolongation [1] [5]. This risk is managed through intensive ECG
monitoring (weekly during induction/consolidation and for the first month of maintenance) and
aggressive dose modification or interruption for QTcF >500 ms [5].

e REMS Program: Due to this serious risk, quizartinib is available only through a restricted Risk
Evaluation and Mitigation Strategy (REMS) program [5].

e Use with CYP3A Inducers: While not detailed in the provided studies, based on the mechanism,
drugs that strongly induce CYP3A4 (e.g., rifampin, carbamazepine) are expected to significantly
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decrease quizartinib exposure, potentially reducing its efficacy. Concomitant use should be avoided

[6].

Experimental Protocols for Key Assays

For researchers studying quizartinib metabolism, the following experimental approaches are foundational.
In Vitro Metabolism and Enzyme Identification

e System: Use human liver microsomes (HLM) or recombinant CYP enzymes.

¢ Incubation: Incubate quizartinib with NADPH-fortified HLM or individual CYP isoforms (e.g.,
CYP3A4, 2C8, 2D6).

e Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to monitor the depletion of
quizartinib and formation of AC886. Chemical inhibitors (e.g., ketoconazole for CYP3A4) or inhibitory
antibodies can confirm enzyme involvement [4] [6].

Clinical DDI Study Design

Population: Healthy volunteers or patient populations.

Design: Open-label, randomized, parallel-group or fixed-sequence crossover.

Dosing: Administer the inhibitor (e.g., ketoconazole 200 mg BID) to steady-state before co-
administering with a single or multiple doses of quizartinib.

Endpoints: Primary endpoints are the GMRs and 90% Cls for quizartinib C~max~ and AUC with and
without the inhibitor [4].

Advanced Research and Predictive Modeling

Emerging computational tools are enhancing the study of drug metabolism. DeepMetab is a novel,
mechanistically informed graph learning framework designed for end-to-end prediction of CYP450-mediated

drug metabolism [7]. It integrates three key tasks:

e Substrate Profiling: Predicting whether a compound is a substrate for a specific CYP isoform.

¢ Site-of-Metabolism (SOM) Localization: Identifying the atom(s) in a molecule most likely to undergo
metabolism.

e Metabolite Generation: Predicting the structures of the resulting metabolites.
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This tool, trained on extensive datasets of known substrates and metabolic rules, can help researchers rapidly
characterize the metabolic profile of new drug candidates like quizartinib and anticipate potential DDIs

earlier in the development process [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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